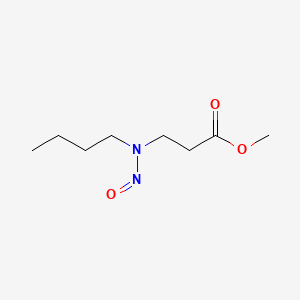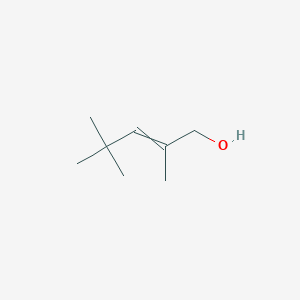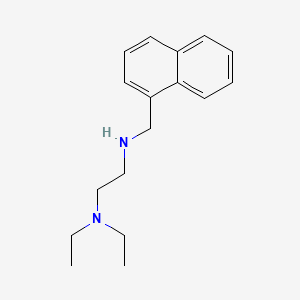
1,2-Ethanediamine, N,N-diethyl-N'-(1-naphthalenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediamine, N,N-diethyl-N’-(1-naphthalenylmethyl)- is a chemical compound with a complex structure that includes both ethylenediamine and naphthalene moieties
Vorbereitungsmethoden
The synthesis of 1,2-Ethanediamine, N,N-diethyl-N’-(1-naphthalenylmethyl)- can be achieved through the reaction of 1-naphthylamine with 2-chloroethanamine . This reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,2-Ethanediamine, N,N-diethyl-N’-(1-naphthalenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also be performed, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and other electrophiles.
Wissenschaftliche Forschungsanwendungen
1,2-Ethanediamine, N,N-diethyl-N’-(1-naphthalenylmethyl)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound can be used in biochemical assays and as a probe for studying biological systems.
Industry: It is used in the synthesis of other chemical compounds and materials.
Wirkmechanismus
The mechanism of action of 1,2-Ethanediamine, N,N-diethyl-N’-(1-naphthalenylmethyl)- involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a chemical reaction or a biological system.
Vergleich Mit ähnlichen Verbindungen
1,2-Ethanediamine, N,N-diethyl-N’-(1-naphthalenylmethyl)- can be compared with similar compounds such as:
1,2-Ethanediamine, N,N-diethyl-: This compound lacks the naphthalene moiety, making it less complex and potentially less versatile in certain applications.
1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: This compound has different substituents, which can affect its reactivity and applications.
N-(1-Naphthyl)ethylenediamine: This compound is structurally similar but may have different properties and uses.
Eigenschaften
CAS-Nummer |
50341-69-0 |
|---|---|
Molekularformel |
C17H24N2 |
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
N',N'-diethyl-N-(naphthalen-1-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H24N2/c1-3-19(4-2)13-12-18-14-16-10-7-9-15-8-5-6-11-17(15)16/h5-11,18H,3-4,12-14H2,1-2H3 |
InChI-Schlüssel |
IZWKUXAVBQJKDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNCC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(2,2-Dimethylpropanoyl)phenyl]acetic acid](/img/structure/B14653599.png)
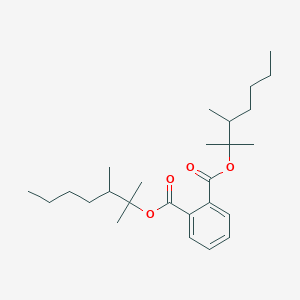

![Bicyclo[4.2.1]non-7-en-9-one](/img/structure/B14653615.png)
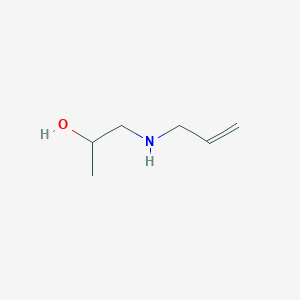
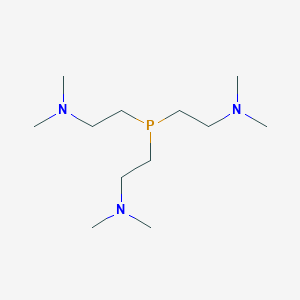
![(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B14653626.png)
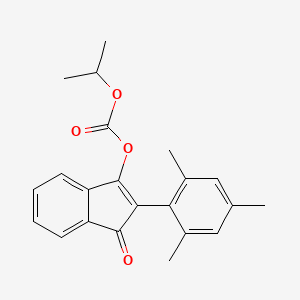
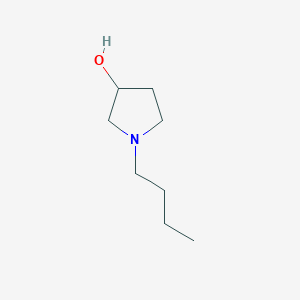

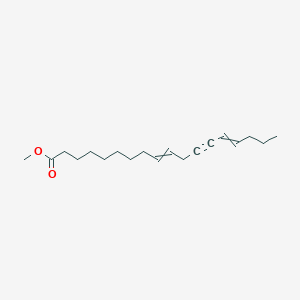
![3-(Ethyl{4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14653682.png)
